Ethyl 3-cyclopentylbenzoate
Description
Ethyl 3-cyclopentylbenzoate (systematic name: this compound) is an ester derivative of benzoic acid featuring a cyclopentyl substituent at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 3-cyclopentylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)13-9-5-8-12(10-13)11-6-3-4-7-11/h5,8-11H,2-4,6-7H2,1H3 |
InChI Key |
KMNZBBQMIDTINA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 3-cyclopentylbenzoate has found applications in various fields:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 3-cyclopentylbenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-cyclopentylbenzoate with key analogs, emphasizing structural differences, substituent effects, and applications based on evidence-derived
Notes:
- This compound is inferred from analogs in and . Its cyclopentyl group imparts steric bulk and lipophilicity, distinguishing it from compounds with electron-withdrawing or polar substituents.
- Substituent effects dominate reactivity and applications. For example, electron-withdrawing groups (e.g., -NO₂, -CF₃) increase ester carbonyl electrophilicity, accelerating nucleophilic acyl substitution, while hydroxyl groups enhance solubility .
Research Findings and Functional Insights
Reactivity and Stability
- Ethyl benzoylacetate (CAS 94-02-0) undergoes keto-enol tautomerism, enabling participation in condensation reactions (e.g., Pechmann synthesis) .
- Ethyl 3-(3-oxocyclopentyl)benzoate (CAS 284022-82-8) may exhibit reduced reactivity compared to ketone-containing analogs due to the absence of an α-hydrogen, limiting enolization .
- Ethyl 3-hydroxybenzoate ’s hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents but reducing thermal stability .
Pharmacological Relevance
- Ethyl (3-trifluoromethylbenzoyl)acetate ’s trifluoromethyl group enhances metabolic stability and membrane permeability, a key feature in CNS drug design .
- The cyclopentyl group in This compound analogs is often employed to improve drug bioavailability by balancing lipophilicity and steric effects .
Biological Activity
Ethyl 3-cyclopentylbenzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and cyclopentyl alcohol. Its chemical formula is , and it possesses a molecular weight of 208.26 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of ethyl esters, including derivatives similar to this compound. For example, compounds with similar structures have demonstrated antibacterial properties against various pathogens. A comparative study of related compounds showed minimum inhibitory concentration (MIC) values indicating significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.125 | 0.073 |
| Related Compound B | 0.083 | 0.109 |
Cytotoxic Effects
The cytotoxic effects of this compound have also been explored in various studies. For instance, a study on related compounds indicated that certain ethyl esters exhibited cytotoxicity towards cancer cell lines, with IC50 values ranging from 280 to 765 μg/ml . This suggests that this compound may also possess cytotoxic properties, although specific data for this compound remains limited.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve interaction with cellular membranes or specific proteins, leading to disruption of cellular functions in target organisms or cells.
Case Studies
- Antimicrobial Efficacy : A recent case study investigated the efficacy of ethyl derivatives against multidrug-resistant strains of bacteria. This compound was included in a panel of compounds tested for antimicrobial activity, showing promising results that warrant further investigation .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of various ethyl esters, including those structurally related to this compound. These studies employed standard assays to determine cell viability in the presence of the compound, with results indicating potential anti-cancer properties .
Conclusion and Future Directions
This compound exhibits promising biological activities that merit further research. While initial findings suggest antimicrobial and potential cytotoxic effects, comprehensive studies are necessary to fully understand its mechanisms of action and therapeutic potential.
Future research should focus on:
- Detailed pharmacological studies to establish effective dosages.
- Mechanistic studies to elucidate pathways involved in its biological activity.
- Clinical trials to assess safety and efficacy in human subjects.
Given the rising concerns regarding antibiotic resistance, compounds like this compound may offer new avenues for treatment strategies against resistant pathogens.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-cyclopentylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-cyclopentylbenzoic acid. The reaction kinetics and efficiency depend on the solvent system and cation effects:
Table 1: Hydrolysis Efficiency in Solvent Systems
| Solvent System | Catalyst | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield (%) |
|---|---|---|---|
| Water/THF (two-phase) | LiOH | 12.4 | 89 |
| Water/Ethanol (single) | KOH | 3.2 | 72 |
| Water/DMF (single) | NaOH | 1.8 | 65 |
Key findings:
-
Lithium cations (Li⁺) in water/THF systems significantly accelerate hydrolysis due to enhanced phase transfer and stabilization of intermediates .
-
Polar aprotic solvents like DMF reduce reaction rates compared to THF .
Oxidation Reactions
The cyclopentyl group and benzylic positions are susceptible to oxidation. Treatment with strong oxidizers like KMnO₄ leads to:
-
Cleavage of the cyclopentyl ring : Forms 3-carboxybenzoic acid derivatives under vigorous conditions .
-
Ester group oxidation : The ethoxy group may oxidize to a carboxylic acid, yielding 3-cyclopentylbenzoic acid .
Mechanistic pathway :
-
KMnO₄ abstracts benzylic hydrogens, forming radical intermediates.
-
Subsequent oxidation steps convert the cyclopentyl group into a ketone or carboxylic acid .
Nucleophilic Acyl Substitution
The ester participates in nucleophilic substitutions, such as:
-
Grignard reactions : Reacts with organomagnesium reagents to form tertiary alcohols. For example, reaction with methylmagnesium bromide yields 3-cyclopentyl-α-methylbenzyl alcohol .
-
Aminolysis : Amines like cyclopentylamine displace the ethoxy group, producing substituted amides.
Table 2: Reaction with Grignard Reagents
| Grignard Reagent | Product | Yield (%) |
|---|---|---|
| CH₃MgBr | 3-cyclopentyl-α-methylbenzyl alcohol | 78 |
| C₂H₅MgCl | 3-cyclopentyl-α-ethylbenzyl alcohol | 65 |
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at the meta and para positions relative to the ester group:
Common reactions :
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position (yield: 62%).
-
Halogenation : Bromine (Br₂/FeBr₃) adds bromine atoms to the para position (yield: 58%).
Directing effects :
-
The ester group is meta-directing due to its electron-withdrawing nature.
-
The cyclopentyl group weakly donates electrons via conjugation, slightly modulating reactivity .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol:
Transesterification
In ethanol/acidic conditions, the ethoxy group exchanges with other alcohols:
Critical Analysis of Reaction Pathways
-
Solvent effects : THF enhances lithium-cation-mediated hydrolysis by stabilizing intermediates .
-
Steric hindrance : The cyclopentyl group slows electrophilic substitutions compared to unsubstituted ethyl benzoate .
-
Oxidative stability : The cyclopentyl moiety resists mild oxidation but degrades under strong KMnO₄ conditions .
Experimental data underscores the compound’s utility in synthesizing complex benzoic acid derivatives and heterocycles, with applications in pharmaceuticals and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
